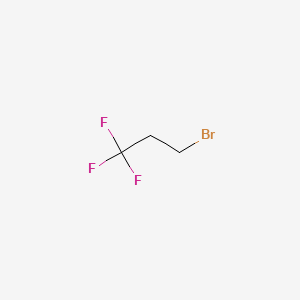

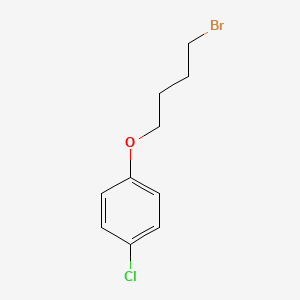

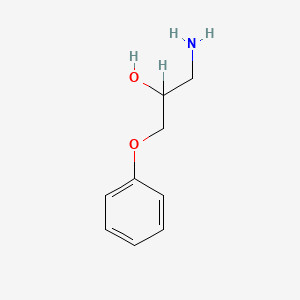

![molecular formula C11H11FN2 B1271931 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 39876-39-6](/img/structure/B1271931.png)

8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Vue d'ensemble

Description

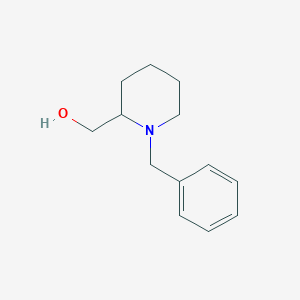

“8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is a chemical compound with the molecular formula C11H11FN2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole analogues has been reported in the literature . These analogues have shown excellent antagonism of hTRPV1 activation by capsaicin .Molecular Structure Analysis

The molecular structure of “8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” can be represented by the SMILES string FC1=CC=C2C (C (CNCC3)=C3N2)=C1 .Chemical Reactions Analysis

While specific chemical reactions involving “8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” are not mentioned in the search results, it is known that 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole analogues have displayed excellent antagonism of hTRPV1 activation by capsaicin .Physical And Chemical Properties Analysis

“8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is a solid substance . It has a molecular weight of 190.22 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Applications De Recherche Scientifique

Oncology: Antiproliferative Agent

8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has shown promise as an antiproliferative agent in oncology. Research indicates that derivatives of this compound exhibit moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The introduction of sulfonyl groups to the indole core has been associated with increased antiproliferative effects, suggesting potential for further drug development .

Pharmacology: Drug Development

In pharmacology, this compound is utilized as a chemical scaffold for the development of new drugs. Its core structure serves as a basis for creating novel molecules with potential therapeutic effects. The compound’s derivatives are being explored for their pharmacokinetic properties and interactions with biological targets .

Neurology: Neuroprotective Research

The compound is being investigated for its neuroprotective properties . While specific studies on its applications in neurology are not readily available, related indole derivatives are often researched for their potential to protect neural tissue and serve as treatments for neurodegenerative diseases .

Cardiology: Potential Therapeutic Uses

Although direct applications in cardiology are not explicitly documented, the biochemical properties of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole suggest it could be a candidate for developing treatments for heart-related conditions. Its influence on cellular processes may offer insights into cardioprotective mechanisms .

Biochemistry: Molecular Interaction Studies

In biochemistry, this compound is used to study molecular interactions and dynamics. Its ability to bind with various receptors and enzymes makes it a valuable tool for understanding biochemical pathways and mechanisms of action at the molecular level .

Genetics: Cystic Fibrosis Research

Research has explored the use of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole cores, closely related to the 8-fluoro derivative, as potentiators in treating Cystic Fibrosis (CF) . These studies aim to establish quantitative structure-activity relationship models to predict the efficacy of new compounds .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target for anti-cancer therapies .

Mode of Action

8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole interacts with its target, the c-Met kinase, primarily through the hydrophobic region . This interaction inhibits the kinase’s activity, thereby disrupting the signaling pathways it regulates .

Biochemical Pathways

The inhibition of c-Met kinase by 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole affects several biochemical pathways. These pathways are primarily involved in cell growth and survival. The disruption of these pathways leads to the inhibition of cancer cell proliferation .

Result of Action

The result of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole’s action is the inhibition of cancer cell proliferation . By targeting and inhibiting c-Met kinase, this compound disrupts the cellular processes necessary for cancer cell growth and survival .

Propriétés

IUPAC Name |

8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-2,5,13-14H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWNSXZHWSTXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC3=C2C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372107 | |

| Record name | 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |

CAS RN |

39876-39-6 | |

| Record name | 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

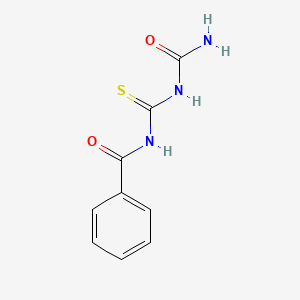

![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)